

Application Notes and Protocols for Combining Omipalisib with Radiotherapy in Preclinical Models

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Compound of Interest		
Compound Name:	Omipalisib	
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Introduction

Omipalisib (also known as GSK2126458) is a potent, orally bioavailable dual inhibitor of phosphoinositide 3-kinase (PI3K) and mammalian target of rapamycin (mTOR), key components of a signaling pathway frequently hyperactivated in cancer.[1] This pathway plays a crucial role in cell proliferation, survival, and metabolism.[2] Preclinical evidence strongly suggests that Omipalisib can act as a radiosensitizer, enhancing the efficacy of radiotherapy in various cancer models.[3][4] The primary mechanism for this radiosensitization is the inhibition of DNA double-strand break (DSB) repair, specifically through the non-homologous end joining (NHEJ) pathway.[3][5] By suppressing the repair of radiation-induced DNA damage,
Omipalisib leads to increased tumor cell death and delayed tumor growth.[4]

These application notes provide an overview of the preclinical data and detailed protocols for key in vitro and in vivo experiments to evaluate the combination of **Omipalisib** and radiotherapy.

Mechanism of Action: Radiosensitization by Omipalisib



Radiotherapy is a cornerstone of cancer treatment that induces cell death primarily through the formation of DNA double-strand breaks (DSBs). A major mechanism of radioresistance in cancer cells is their ability to efficiently repair these DSBs. **Omipalisib** enhances the effects of radiation by targeting two critical cellular processes:

- Inhibition of the PI3K/mTOR Pathway: This pathway is integral to cell survival and proliferation. Its inhibition can lead to cell cycle arrest and apoptosis.[2]
- Suppression of DNA Repair: Omipalisib has been shown to directly inhibit the
 phosphorylation of the DNA-dependent protein kinase catalytic subunit (DNA-PKcs), an
 essential enzyme in the NHEJ pathway.[3] This suppression of NHEJ, the main pathway for
 repairing DSBs in eukaryotic cells, leads to an accumulation of DNA damage in irradiated
 cells.[3][5]

The combined effects of cell growth blockade and impaired DNA damage repair result in increased G2-M phase arrest, delayed resolution of yH2AX foci (a marker of DSBs), and enhanced apoptosis in cancer cells treated with both **Omipalisib** and radiation.[3][4]

Preclinical Findings: Data Summary

The combination of **Omipalisib** with radiotherapy has been evaluated in various preclinical cancer models, including nasopharyngeal carcinoma and cervical cancer.[3][4] These studies consistently demonstrate a synergistic anti-tumor effect.

Table 1: In Vitro Radiosensitization by Omipalisib



Cell Line	Cancer Type	Omipalisi b Concentr ation (nM)	Radiation Dose (Gy)	Outcome Metric	Result (Combina tion vs. Radiation Alone)	Referenc e
HeLa	Cervical Cancer	100	2, 4, 6, 8	Clonogenic Survival	Significantl y reduced cell survival	[3]
CNE-1	Nasophary ngeal	50	2, 4, 6, 8	Clonogenic Survival	Significantl y reduced cell survival	[4]
CNE-2	Nasophary ngeal	50	4	Apoptosis Rate	Increased percentage of apoptotic cells	[4]
5-8F	Nasophary ngeal	50	4	G2-M Phase Arrest	Enhanced G2-M cell cycle delay	[4]
HeLa	Cervical Cancer	100	4	yH2AX Foci	Delayed resolution of yH2AX foci at 24h	[3]

Table 2: In Vivo Tumor Growth Delay with Omipalisib and Radiotherapy



Cancer Model	Treatment Group	Tumor Volume (mm³) at Day 21 (Mean ± SD)	Tumor Growth Inhibition (%)	Reference
5-8F Xenograft (Nasopharyngeal	Control	1250 ± 150	-	[4]
Omipalisib alone	980 ± 120	21.6	[4]	
IR alone	750 ± 110	40.0	[4]	_
Omipalisib + IR	320 ± 90	74.4	[4]	-

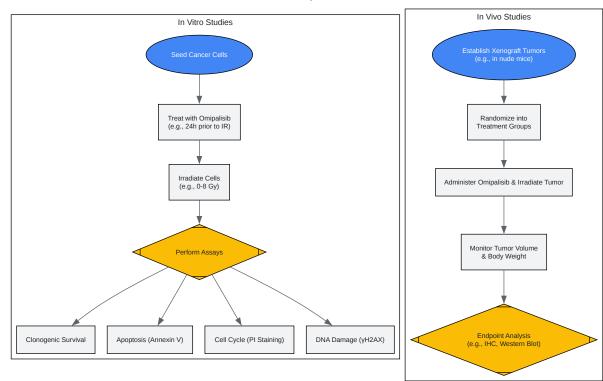
IR: Ionizing Radiation

Signaling Pathway and Experimental Workflow Diagrams

Caption: Omipalisib inhibits PI3K/mTOR and DNA-PKcs, enhancing radiotherapy efficacy.



General Preclinical Experimental Workflow



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